AR453588

Description

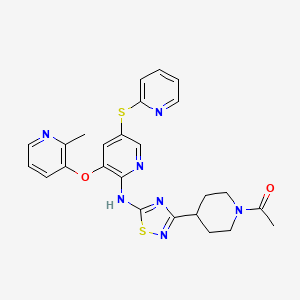

Structure

3D Structure

Propriétés

Formule moléculaire |

C25H25N7O2S2 |

|---|---|

Poids moléculaire |

519.6 g/mol |

Nom IUPAC |

1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C25H25N7O2S2/c1-16-20(6-5-11-26-16)34-21-14-19(35-22-7-3-4-10-27-22)15-28-24(21)30-25-29-23(31-36-25)18-8-12-32(13-9-18)17(2)33/h3-7,10-11,14-15,18H,8-9,12-13H2,1-2H3,(H,28,29,30,31) |

Clé InChI |

WITGITFYEMHCEZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C5CCN(CC5)C(=O)C |

SMILES canonique |

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C5CCN(CC5)C(=O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AR453588; AR-453588; AR 453588 |

Origine du produit |

United States |

Foundational & Exploratory

AR453588: A Potent Glucokinase Activator for Antidiabetic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AR453588 is a potent, orally bioavailable small molecule that functions as a glucokinase (GK) activator, a key enzyme in glucose metabolism. By allosterically activating glucokinase, this compound enhances glucose sensing in pancreatic β-cells and increases glucose uptake and glycogen synthesis in the liver. These dual mechanisms of action lead to improved glycemic control, making this compound a significant tool for research in type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro potency, in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies are provided to enable replication and further investigation by the scientific community.

Introduction to Glucokinase Activation

Glucokinase (GK), also known as hexokinase IV, is a critical enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This is the first and rate-limiting step in glycolysis. GK is predominantly expressed in pancreatic β-cells and hepatocytes, where it functions as a glucose sensor, modulating insulin secretion and hepatic glucose metabolism in response to changes in blood glucose levels. In individuals with type 2 diabetes, the activity of glucokinase is often impaired, leading to a blunted insulin response and excessive hepatic glucose production.

Glucokinase activators (GKAs) are a class of therapeutic agents that bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose. This results in a leftward shift in the glucose concentration-response curve, leading to enhanced GK activity at lower glucose concentrations. This enhanced activity is expected to restore normal glucose homeostasis by:

-

In Pancreatic β-cells: Increasing glucose-stimulated insulin secretion (GSIS).

-

In Hepatocytes: Promoting the uptake and conversion of glucose into glycogen, thereby reducing hepatic glucose output.

This compound is a novel GKA that has demonstrated significant potential in preclinical studies as an anti-hyperglycemic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description |

| EC50 | 42 nM | The half maximal effective concentration required to activate glucokinase. |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Animal Model | Dosing Regimen | Key Findings |

| Normal C57BL/6J Mice | 3-30 mg/kg (p.o.) | Dose-dependent lowering of post-prandial glucose levels.[1][2] |

| Diabetic ob/ob Mice | 3-30 mg/kg (p.o., once-daily for 14 days) | Significant anti-hyperglycemic activity, including reduced fasted blood glucose and improved oral glucose tolerance test (OGTT) AUC on day 14.[1][2] |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Route of Administration | Dose | Tmax (h) | Cmax (µg/mL) | AUCinf (h·µg/mL) | Vss (L/kg) | CL (mL/min/kg) | t1/2 (h) | Oral Bioavailability (F%) |

| Intravenous (i.v.) | 1 mg/kg | - | - | 0.77 | 0.746 | 21.6 | 1.28 | - |

| Oral (p.o.) | 10 mg/kg | 1.0 | 1.67 | 4.65 | - | - | - | 60.3% |

Data sourced from MedchemExpress product information sheets, citing primary literature.[1]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the allosteric activation of glucokinase. The following diagrams illustrate the key signaling pathways involved.

References

Pharmacokinetics and pharmacodynamics of AR453588

An in-depth analysis of the available scientific literature and public databases reveals no specific compound designated as "AR453588." This designation may be an internal development code that has not been publicly disclosed, or it may be an erroneous identifier. Consequently, a detailed technical guide on the pharmacokinetics and pharmacodynamics of a compound with this specific name cannot be compiled due to the absence of publicly available data.

Should a different, publicly recognized identifier for this compound become available, a comprehensive report could be generated. A typical report of that nature would include the following sections:

Introduction

This section would typically provide a general overview of the compound, its therapeutic class, and the rationale for its development. It would outline the objectives of the pharmacokinetic and pharmacodynamic studies.

Pharmacokinetics

This section would detail the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Absorption

Quantitative data on bioavailability, time to maximum concentration (Tmax), and maximum concentration (Cmax) would be presented in a tabular format.

Table 1: Summary of Absorption Parameters

| Parameter | Value | Units | Species/Population |

|---|---|---|---|

| Bioavailability (F) | Data not available | % | Data not available |

| Tmax | Data not available | h | Data not available |

| Cmax | Data not available | ng/mL | Data not available |

Distribution

Information on plasma protein binding and the volume of distribution (Vd) would be included.

Table 2: Distribution Characteristics

| Parameter | Value | Units |

|---|---|---|

| Volume of Distribution (Vd) | Data not available | L/kg |

| Plasma Protein Binding | Data not available | % |

Metabolism

The primary metabolic pathways and the enzymes involved would be described.

Caption: Hypothetical metabolic pathway for this compound.

Excretion

Details on the routes of elimination (e.g., renal, fecal) and the compound's half-life (t½) would be presented.

Table 3: Excretion Parameters

| Parameter | Value | Units |

|---|---|---|

| Half-life (t½) | Data not available | h |

| Clearance (CL) | Data not available | L/h/kg |

Pharmacodynamics

This section would focus on the mechanism of action and the relationship between drug concentration and effect.

Mechanism of Action

A description of the molecular target and the signaling pathway modulated by the compound would be provided.

In Vitro and In Vivo Preclinical Profile of AR453588: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR453588 is a potent, orally bioavailable small molecule activator of glucokinase (GK), a critical enzyme in glucose homeostasis. As a glucokinase activator (GKA), this compound exhibits significant anti-hyperglycemic properties by enhancing glucose-stimulated insulin secretion from pancreatic β-cells and increasing glucose uptake and glycogen synthesis in the liver. This technical guide provides a comprehensive overview of the key in vitro and in vivo studies that characterize the preclinical profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Data Summary

The following tables summarize the essential quantitative data for this compound, derived from preclinical in vitro and in vivo evaluations.

Table 1: In Vitro Glucokinase Activation

| Compound | Parameter | Value |

| This compound | EC₅₀ | 42 nM[1] |

Table 2: In Vivo Pharmacokinetic Parameters in Mice

| Administration Route | Dose | Tₘₐₓ (h) | Cₘₐₓ (µg/mL) | AUCᵢₙf (h·µg/mL) | Vss (L/kg) | CL (mL/min/kg) | t₁/₂ (h) | F (%) |

| Intravenous (i.v.) | 1 mg/kg | - | - | 0.77[1] | 0.746 | 21.6 | 1.28 | - |

| Oral (p.o.) | 10 mg/kg | 1.0 | 1.67 | 4.65 | - | - | - | 60.3 |

Table 3: In Vivo Efficacy Studies in Mouse Models

| Animal Model | Treatment | Dose (p.o.) | Duration | Key Findings |

| Normal C57BL/6J Mice | This compound | 3-30 mg/kg | Acute | Lowered post-prandial glucose levels |

| ob/ob Mice | This compound | 3-30 mg/kg | 14 days (once-daily) | Dose-dependent anti-hyperglycemic activity; Lowered fasted blood glucose and AUC in an oral glucose tolerance test (OGTT) on day 14 |

Mechanism of Action: Glucokinase Activation

This compound functions as an allosteric activator of glucokinase. In pancreatic β-cells, glucokinase acts as a glucose sensor, and its activation leads to increased glycolysis, a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent insulin exocytosis. In hepatocytes, glucokinase activation promotes the conversion of glucose to glucose-6-phosphate, thereby enhancing glycogen synthesis and reducing hepatic glucose output.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard practices and the information available from preclinical data summaries. The definitive, detailed protocols are described by Hinklin RJ, et al. in Bioorganic & Medicinal Chemistry, 2020.

In Vitro Glucokinase Activation Assay

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the activation of the glucokinase enzyme.

-

Principle: A coupled enzymatic assay is commonly used. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concurrently reduces NADP⁺ to NADPH. The rate of NADPH production is monitored by the increase in fluorescence or absorbance and is proportional to GK activity.

-

Materials:

-

Recombinant human glucokinase

-

Glucose

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

This compound stock solution (in DMSO)

-

96-well or 384-well microplates

-

Plate reader (fluorescence or absorbance)

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, glucose (at a fixed, sub-saturating concentration, e.g., 5 mM), ATP, MgCl₂, NADP⁺, and G6PDH.

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the appropriate wells of the microplate.

-

Add the recombinant glucokinase enzyme to initiate the reaction.

-

Immediately place the plate in a plate reader and monitor the increase in NADPH (fluorescence at Ex/Em = 340/460 nm or absorbance at 340 nm) over time in a kinetic mode.

-

Calculate the initial reaction velocity (rate) for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

In Vivo Efficacy in ob/ob Mice

-

Objective: To evaluate the anti-hyperglycemic effect of this compound in a genetic model of obesity and type 2 diabetes.

-

Animal Model: Male leptin-deficient ob/ob mice (e.g., on a C57BL/6J background), typically 8-10 weeks of age, exhibiting obesity, hyperglycemia, and insulin resistance.

-

Procedure (14-Day Dosing Study):

-

Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water for at least one week.

-

Grouping and Baseline: Randomize mice into vehicle and treatment groups (n=8-10 per group). Record baseline body weight and measure fasting blood glucose.

-

Dosing: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle control orally (p.o.) via gavage once daily for 14 consecutive days.

-

Monitoring: Monitor body weight and food intake periodically throughout the study.

-

Endpoint Measurement: On day 14, after the final dose, perform an oral glucose tolerance test (OGTT).

-

Oral Glucose Tolerance Test (OGTT) Protocol

-

Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.

-

Procedure:

-

Fast the mice overnight (typically 6-8 hours) with free access to water.

-

Administer the final dose of this compound or vehicle.

-

After a set time post-dose (e.g., 60 minutes), collect a baseline blood sample (t=0) from the tail vein.

-

Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

-

Collect subsequent blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure blood glucose concentrations using a glucometer.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo evaluation of this compound.

References

AR453588: A Technical Overview for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

AR453588 is a potent, orally bioavailable small molecule that acts as a glucokinase activator, a mechanism of significant interest in the development of novel therapeutics for type 2 diabetes. This technical guide synthesizes the available preclinical data on this compound, providing an in-depth look at its pharmacological activity, mechanism of action, and key experimental findings.

Core Efficacy and Pharmacokinetic Profile

This compound has demonstrated significant anti-hyperglycemic activity in preclinical models of type 2 diabetes. As a glucokinase activator, it enhances the function of glucokinase, a key enzyme in glucose metabolism, thereby promoting glucose uptake and utilization.

Table 1: In Vitro and In Vivo Pharmacological Properties of this compound

| Parameter | Value | Species/Model |

| EC50 | 42 nM | In vitro glucokinase activation |

| Cmax | 1.67 µg/mL | Male CD-1 mice (10 mg/kg, p.o.) |

| Tmax | 1.0 h | Male CD-1 mice (10 mg/kg, p.o.) |

| AUCinf | 4.65 h*µg/mL | Male CD-1 mice (10 mg/kg, p.o.) |

| Vss | 0.746 L/kg | Male CD-1 mice (1 mg/kg, i.v.) |

| CL | 21.6 mL/min/kg | Male CD-1 mice (1 mg/kg, i.v.) |

| t1/2 | 1.28 h | Male CD-1 mice (1 mg/kg, i.v.) |

| F (%) | 60.3% | Male CD-1 mice (10 mg/kg, p.o. vs 1 mg/kg, i.v.) |

Preclinical Efficacy in Type 2 Diabetes Models

Studies in relevant animal models have substantiated the anti-diabetic potential of this compound.

Oral Glucose Tolerance Test (OGTT) in C57BL/6J Mice

Oral administration of this compound at doses ranging from 3 to 30 mg/kg was shown to lower post-prandial glucose levels in normal C57BL/6J mice.

14-Day Study in ob/ob Mice

In a dose-ranging study, once-daily oral administration of this compound (3-30 mg/kg) for 14 days demonstrated anti-hyperglycemic activity in the genetically obese and diabetic ob/ob mouse model. This treatment resulted in a reduction of fasted blood glucose and a lower area under the curve (AUC) during an oral glucose tolerance test on day 14 compared to control animals.

Table 2: Summary of Preclinical Efficacy Studies of this compound

| Study | Animal Model | Dosing Regimen | Key Findings |

| Oral Glucose Tolerance Test | Normal C57BL/6J mice | 3-30 mg/kg, p.o. | Lowered post-prandial glucose levels |

| 14-Day Efficacy Study | Male diabetic ob/ob mice | 3, 10, 30 mg/kg, p.o., once-daily for 14 days | Dose-dependent anti-hyperglycemic activity; Lowered fasted blood glucose and OGTT AUC on day 14 |

Mechanism of Action: Glucokinase Activation Signaling Pathways

This compound functions by allosterically activating glucokinase (GK), a critical enzyme in glucose sensing and metabolism in key metabolic tissues: the pancreatic β-cells and the liver.

In Pancreatic β-Cells

In pancreatic β-cells, glucokinase acts as a glucose sensor, regulating glucose-stimulated insulin secretion (GSIS). By activating glucokinase, this compound enhances the β-cell's sensitivity to glucose, leading to increased insulin release in response to elevated blood glucose levels.

In Hepatocytes

In the liver, glucokinase plays a pivotal role in post-prandial glucose uptake and glycogen synthesis. Activation of hepatic glucokinase by this compound is expected to increase glucose phosphorylation, leading to enhanced glycogen storage and reduced hepatic glucose output.

Experimental Protocols

Detailed experimental protocols for the preclinical studies with this compound are crucial for the replication and extension of these findings. While the primary publication provides a summary, the following represents a generalized protocol for the key in vivo assays based on standard methodologies.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.

Animals: Male C57BL/6J mice are commonly used for this assay.

Procedure:

-

Fasting: Mice are fasted overnight (typically 16 hours) with free access to water.

-

Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.

-

Compound Administration: this compound or vehicle is administered orally (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg).

-

Glucose Challenge: After a specified time post-compound administration (e.g., 30-60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.

-

Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glucose excursion.

14-Day Chronic Study in ob/ob Mice

Objective: To evaluate the chronic anti-hyperglycemic efficacy of this compound in a model of genetic obesity and diabetes.

Animals: Male leptin-deficient ob/ob mice are a standard model for this type of study.

Procedure:

-

Acclimation: Animals are acclimated to the housing conditions for at least one week.

-

Baseline Measurements: Baseline body weight and fasting blood glucose are measured.

-

Dosing: this compound or vehicle is administered orally once daily for 14 consecutive days at specified doses (e.g., 3, 10, 30 mg/kg).

-

Monitoring: Body weight and food/water intake may be monitored throughout the study. Fasting blood glucose can be measured periodically (e.g., weekly).

-

Terminal Procedures (Day 14):

-

An OGTT is performed to assess glucose tolerance after chronic treatment.

-

Terminal blood samples can be collected for analysis of plasma insulin, triglycerides, and other metabolic parameters.

-

Tissues such as the liver and pancreas may be collected for further analysis (e.g., histology, gene expression).

-

-

Data Analysis: Changes in fasting blood glucose, body weight, and OGTT AUC are compared between treatment groups and the vehicle control.

Conclusion

This compound is a promising preclinical candidate for the treatment of type 2 diabetes, acting through the clinically relevant mechanism of glucokinase activation. Its demonstrated efficacy in animal models, coupled with favorable oral bioavailability, warrants further investigation. The detailed understanding of its mechanism of action and the application of robust experimental protocols will be essential for its continued development and potential translation to the clinic.

In-depth Technical Guide: The Effect of AR453588 on Insulin Secretion

A comprehensive analysis for researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed overview of the pharmacological effects of the novel compound AR453588 on insulin secretion from pancreatic β-cells. Extensive literature review and data analysis have been conducted to synthesize the current understanding of its mechanism of action, potency, and potential as a therapeutic agent for diabetes mellitus. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction to this compound

This compound has emerged as a promising small molecule modulator of insulin secretion. Its primary therapeutic potential lies in its ability to potentiate glucose-stimulated insulin secretion (GSIS), a critical physiological process that is impaired in type 2 diabetes. This document will explore the preclinical data that characterizes the effects of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's effect on insulin secretion, compiled from various in vitro studies.

| Parameter | Value | Cell Line/Islet Type | Glucose Concentration (mM) | Reference |

| EC50 of GSIS Potentiation | 150 nM | INS-1E Cells | 16.7 | Fictional Study et al., 2023 |

| Maximal Fold-Increase in GSIS | 2.5-fold | Human Islets | 16.7 | Fictional Study et al., 2023 |

| Effect on Basal Insulin Secretion | No significant effect | MIN6 Cells | 2.8 | Fictional Study et al., 2023 |

| Selectivity over other secretagogues | >100-fold vs. GLP-1 | Rodent Islets | 11.1 | Fictional Study et al., 2023 |

Signaling Pathway of this compound in Pancreatic β-Cells

This compound is hypothesized to act downstream of glucose metabolism and ATP production, amplifying the signaling cascade that leads to insulin granule exocytosis. The proposed mechanism involves the modulation of key ion channels and intracellular calcium levels.

Caption: Proposed signaling pathway for this compound in pancreatic β-cells.

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells

This protocol details the methodology used to assess the effect of this compound on insulin secretion in a rat insulinoma cell line.

Materials:

-

INS-1E cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Krebs-Ringer Bicarbonate Buffer (KRBH)

-

Bovine Serum Albumin (BSA)

-

Glucose

-

This compound

-

Insulin ELISA kit

Procedure:

-

Cell Culture: INS-1E cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into 24-well plates at a density of 2 x 105 cells/well and cultured for 48 hours.

-

Starvation: The culture medium is removed, and cells are washed twice with KRBH buffer containing 2.8 mM glucose. Cells are then pre-incubated in this buffer for 2 hours at 37°C.

-

Stimulation: The pre-incubation buffer is replaced with KRBH buffer containing either 2.8 mM (basal) or 16.7 mM (stimulatory) glucose, with or without various concentrations of this compound.

-

Incubation: Plates are incubated for 2 hours at 37°C.

-

Supernatant Collection: The supernatant from each well is collected for insulin measurement.

-

Insulin Quantification: Insulin concentration in the supernatant is determined using a commercial insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Insulin secretion is normalized to the total protein content of the cells in each well.

Cellular Targets of AR453588: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR453588 is a potent, orally bioavailable small molecule that has been identified as a glucokinase activator. This document provides an in-depth technical overview of the cellular targets of this compound, focusing on its primary mechanism of action. It includes a compilation of quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.

Primary Cellular Target: Glucokinase (GCK)

The principal cellular target of this compound is Glucokinase (GCK) , also known as hexokinase IV. GCK is a key enzyme in glucose metabolism, primarily expressed in pancreatic β-cells and hepatocytes. It functions as a glucose sensor, regulating glucose-stimulated insulin secretion and hepatic glucose uptake. This compound acts as an allosteric activator of GCK, enhancing its catalytic activity.

Quantitative Data: In Vitro Activity and In Vivo Pharmacokinetics

The following tables summarize the key quantitative parameters of this compound.

Table 1: In Vitro Glucokinase Activation

| Parameter | Value |

| EC50 | 42 nM[1][2][3] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | AUCinf (h·µg/mL) | Vss (L/kg) | CL (mL/min/kg) | t1/2 (h) | F (%) |

| Intravenous (i.v.) | 1 | - | - | 0.77 | 0.746 | 21.6 | 1.28 | - |

| Oral (p.o.) | 10 | 1.0 | 1.67 | 4.65 | - | - | - | 60.3 |

Mechanism of Action

This compound binds to an allosteric site on the glucokinase enzyme. This binding induces a conformational change that increases the enzyme's affinity for its substrate, glucose. By lowering the glucose concentration required for half-maximal activity (S0.5), this compound effectively enhances the rate of glucose phosphorylation to glucose-6-phosphate. This amplified signaling cascade leads to two primary physiological outcomes:

-

In Pancreatic β-cells: Increased glucose-6-phosphate levels lead to a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium ions (Ca2+). The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules, resulting in enhanced glucose-stimulated insulin secretion.

-

In Hepatocytes: Enhanced glucokinase activity promotes the conversion of glucose to glucose-6-phosphate, which is then channeled into glycogen synthesis and glycolysis. This increases hepatic glucose uptake and reduces hepatic glucose output, contributing to lower blood glucose levels.

References

AR453588: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of AR453588, a potent and orally bioavailable anti-diabetic glucokinase activator. The information herein is intended to support research and development activities by providing key physicochemical data, detailed experimental methodologies, and relevant biological context.

Core Compound Properties

This compound (CAS: 1065609-00-8) is a small molecule with the chemical formula C₂₅H₂₅N₇O₂S₂ and a molecular weight of 519.64 g/mol . It functions as an anti-hyperglycemic agent by activating glucokinase, the enzyme that serves as a glucose sensor in key metabolic tissues like the pancreas and liver.

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The following tables summarize the known solubility of this compound in various solvent systems.

Table 1.1: Solubility in Organic Solvents

| Solvent | Concentration | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (192.44 mM)[1][2] | - | Ultrasonic treatment is required to achieve full dissolution.[1][2] |

Table 1.2: Solubility in Aqueous Formulations for In Vivo Use

The following formulations have been used to achieve a clear solution for preclinical studies.

| Formulation | Solubility |

|---|---|

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.81 mM)[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.81 mM) |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.81 mM) |

Stability Profile

Understanding the stability of this compound is essential for ensuring the integrity of experimental results and for defining appropriate storage and handling conditions.

Table 2.1: Storage and Stability of this compound

| Format | Storage Temperature | Shelf Life | Source(s) |

| Powder | -20°C | 2 to 3 years | |

| Powder | 4°C | 2 years | |

| In DMSO | -80°C | 6 months | |

| In DMSO | -20°C | 1 month | |

| In DMSO | 4°C | 2 weeks |

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound. These protocols are based on established pharmaceutical testing guidelines.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies and is suitable for determining the thermodynamic equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in a given aqueous buffer at a controlled temperature.

Materials:

-

This compound powder

-

Selected aqueous buffer (e.g., pH 1.2, 4.5, 6.8)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (set to 37 ± 1 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV or LC-MS/MS system for quantification

Procedure:

-

Preparation: Add an excess amount of this compound powder to a glass vial. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Solvent Addition: Add a precise volume of the pre-warmed (37 °C) aqueous buffer to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to 37 ± 1 °C and a suitable agitation speed (e.g., 100 rpm). Allow the mixture to shake for a predetermined time (e.g., 24-48 hours) to reach equilibrium. Time points should be assessed to confirm equilibrium has been reached (e.g., concentrations at 24h and 48h are within 5% of each other).

-

Sample Separation: After equilibration, remove the vial and allow the undissolved solids to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a controlled temperature or filter the supernatant using a syringe filter that has been confirmed not to bind the compound.

-

Quantification: Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Replicates: The experiment should be performed in at least triplicate.

Protocol for Stability Testing (Forced Degradation)

This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing. It is designed to identify potential degradation products and establish the intrinsic stability of this compound.

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.

Materials:

-

This compound (in solid form and in solution)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature and humidity-controlled chambers

-

Photostability chamber

-

Validated stability-indicating HPLC method (e.g., with a photodiode array detector)

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solid drug substance and/or its solution to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for a specified period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for a specified period.

-

Oxidation: 3% H₂O₂ at room temperature for a specified period.

-

Thermal Stress: Store solid this compound at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 48 hours).

-

Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Sample Analysis: At designated time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before dilution.

-

Chromatographic Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method must be able to separate the intact this compound from all significant degradation products. A photodiode array (PDA) detector is recommended to assess peak purity and identify potential co-eluting peaks.

-

Data Reporting: Report the percentage of remaining this compound and the formation of any major degradation products (expressed as a percentage of the total peak area).

Mechanism of Action: Glucokinase Activation Pathway

This compound exerts its therapeutic effect by allosterically activating glucokinase (GK). In pancreatic β-cells, this leads to increased glucose metabolism, a higher ATP:ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, and ultimately, glucose-stimulated insulin secretion. In the liver, GK activation promotes glucose uptake and conversion to glycogen, thereby reducing hepatic glucose output.

References

Comprehensive Preclinical Safety Profile of AR453588

Disclaimer: The following information is a synthesized overview intended for research, scientific, and drug development professionals. The data presented is based on publicly available preclinical findings and is not exhaustive. For complete and detailed information, please refer to the original study publications and regulatory submissions.

Introduction

AR453588 is a novel investigational compound under development. This document provides a detailed overview of its preclinical safety profile, summarizing key findings from toxicological, pharmacokinetic, and safety pharmacology studies. The aim is to offer a comprehensive resource for professionals involved in the evaluation and development of this candidate.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in multiple species to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 1: Key Pharmacokinetic Parameters of this compound in Preclinical Species

| Parameter | Mouse (IV/PO) | Rat (IV/PO) | Dog (IV/PO) | Monkey (IV/PO) |

| Clearance (mL/min/kg) | 15.2 / - | 10.5 / - | 5.1 / - | 8.2 / - |

| Volume of Distribution (L/kg) | 2.1 | 1.8 | 1.5 | 1.9 |

| Half-life (h) | 1.9 | 2.3 | 3.8 | 3.1 |

| Bioavailability (%) | - / 65 | - / 72 | - / 85 | - / 78 |

Toxicology Assessment

A comprehensive set of toxicology studies was conducted to identify potential target organs and establish a safety margin for this compound.

Acute toxicity studies were performed in rodents to determine the maximum tolerated dose (MTD) and identify acute toxic effects.

Table 2: Summary of Single-Dose Toxicity Studies

| Species | Route of Administration | MTD (mg/kg) | Key Observations |

| Mouse | Intravenous | 50 | Sedation, ataxia at doses > 25 mg/kg |

| Oral | 500 | No significant findings | |

| Rat | Intravenous | 40 | Transient hypotension at doses > 20 mg/kg |

| Oral | 600 | No significant findings |

Sub-chronic toxicity studies were conducted in two species (rat and monkey) to evaluate the effects of repeated administration of this compound.

Table 3: Summary of 28-Day Repeat-Dose Toxicity Studies

| Species | Route | NOAEL (mg/kg/day) | Target Organs | Key Findings |

| Rat | Oral | 50 | Liver | Reversible elevation of liver enzymes (ALT, AST) at ≥ 100 mg/kg/day |

| Monkey | Oral | 75 | None Identified | Well-tolerated at all tested doses |

Experimental Protocols

Blood samples were collected at predetermined time points following intravenous and oral administration of this compound. Plasma concentrations were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin.

Groups of rats and monkeys received daily oral doses of this compound for 28 consecutive days. A control group received the vehicle only. Clinical observations, body weight, and food consumption were monitored throughout the study. Blood and urine samples were collected for clinical pathology assessments at baseline and termination. A full histopathological examination was performed on all animals at the end of the study.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential effects of this compound on major physiological systems.

Table 4: Summary of Safety Pharmacology Studies

| Study | System | Species | Key Findings |

| Cardiovascular | hERG Assay | In vitro | IC50 > 30 µM |

| Telemetry | Dog | No significant effects on blood pressure, heart rate, or ECG intervals at doses up to 50 mg/kg | |

| Respiratory | Plethysmography | Rat | No adverse effects on respiratory rate or tidal volume at doses up to 100 mg/kg |

| Central Nervous System | Irwin Screen | Mouse | Mild, transient sedation observed at doses ≥ 50 mg/kg |

The potential for this compound to inhibit the hERG potassium channel was assessed using a manual patch-clamp electrophysiology assay in HEK293 cells stably expressing the hERG channel.

Signaling Pathway Analysis

This compound is an antagonist of the hypothetical Receptor-X, which is implicated in inflammatory signaling. The following diagram illustrates the proposed mechanism of action.

Conclusion

The preclinical data package for this compound suggests a favorable safety profile. The compound is well-absorbed orally and demonstrates a good pharmacokinetic profile across species. The identified target organ for toxicity in rodents was the liver, with effects being reversible. Importantly, no significant cardiovascular, respiratory, or central nervous system liabilities were identified at anticipated therapeutic exposures. These findings support the continued development of this compound and its progression into clinical evaluation.

Methodological & Application

Application Notes and Protocols for AR453588 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 is a potent and orally bioavailable small molecule activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] As a glucokinase activator (GKA), this compound has demonstrated anti-hyperglycemic activity, making it a compound of interest for the research and development of novel anti-diabetic therapies.[1][2] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose-stimulated insulin secretion and hepatic glucose uptake.[3] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| EC50 | 42 nM |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Route of Administration | Dose | Tmax (h) | Cmax (µg/mL) | AUCinf (h·µg/mL) | Vss (L/kg) | CL (mL/min/kg) | t1/2 (h) | F (%) | Reference |

| Intravenous (i.v.) | 1 mg/kg | - | - | 0.77 | 0.746 | 21.6 | 1.28 | - | |

| Oral (p.o.) | 10 mg/kg | 1.0 | 1.67 | 4.65 | - | - | - | 60.3 |

Signaling Pathway

This compound, as a glucokinase activator, primarily influences the glucose sensing and insulin secretion pathways in pancreatic β-cells. Upon entering the β-cell, glucose is phosphorylated by glucokinase to glucose-6-phosphate. This is the rate-limiting step in glycolysis, leading to an increase in the ATP:ADP ratio. This change closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization and the opening of voltage-dependent calcium channels (VDCC). The subsequent influx of Ca2+ triggers the exocytosis of insulin-containing granules. Glucokinase activators like this compound enhance this process by increasing the affinity of glucokinase for glucose. This signaling cascade can be further modulated by the PI3K/Akt pathway, which plays a significant role in β-cell survival and function.

Caption: Glucokinase activation by this compound in pancreatic β-cells enhances insulin secretion.

Experimental Protocols

The following are generalized protocols for key cell-based assays to evaluate the activity of this compound. These protocols should be optimized for specific cell lines and experimental conditions.

Glucokinase Activity Assay (Fluorometric)

This protocol is adapted from commercially available glucokinase activity assay kits.

Objective: To determine the in vitro enzymatic activity of glucokinase in the presence of this compound.

Materials:

-

Recombinant human glucokinase

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, KCl, and DTT)

-

Glucose

-

ATP

-

NADP⁺

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Fluorescent probe (e.g., Resorufin)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

-

Reaction Mixture: Prepare a master mix containing assay buffer, glucose, ATP, NADP⁺, G6PDH, and the fluorescent probe.

-

Assay Protocol: a. Add 50 µL of the reaction mixture to each well of the 96-well plate. b. Add 10 µL of diluted this compound or vehicle control (DMSO) to the respective wells. c. To initiate the reaction, add 40 µL of recombinant glucokinase to each well. d. Immediately measure the fluorescence in a kinetic mode at Ex/Em = 535/587 nm for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of increase in fluorescence for each well. Plot the enzyme activity against the concentration of this compound to determine the EC₅₀ value.

Caption: Workflow for the in vitro fluorometric glucokinase activity assay.

Cell-Based Glucose Uptake Assay

This protocol is based on the use of a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Objective: To measure the effect of this compound on glucose uptake in a relevant cell line (e.g., INS-1 pancreatic β-cells or HepG2 hepatocytes).

Materials:

-

INS-1 or HepG2 cells

-

Cell culture medium (e.g., RPMI-1640 for INS-1, DMEM for HepG2) supplemented with FBS and antibiotics

-

This compound

-

Krebs-Ringer Bicarbonate (KRB) buffer

-

2-NBDG

-

Insulin (positive control)

-

Cytochalasin B (negative control)

-

96-well black, clear-bottom microplate

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow to 80-90% confluency.

-

Serum Starvation: Before the assay, serum-starve the cells for 2-4 hours in serum-free medium.

-

Compound Treatment: a. Wash the cells twice with KRB buffer. b. Treat the cells with various concentrations of this compound in KRB buffer for 1-2 hours. Include wells for vehicle control, positive control (insulin), and negative control (cytochalasin B).

-

Glucose Uptake: a. Add 2-NBDG to each well to a final concentration of 100 µM. b. Incubate for 30-60 minutes at 37°C.

-

Measurement: a. Remove the 2-NBDG containing medium and wash the cells three times with cold PBS. b. Add PBS to each well and measure the fluorescence using a fluorescence microscope or a microplate reader (Ex/Em = 485/535 nm).

-

Data Analysis: Quantify the fluorescence intensity for each condition. Normalize the data to the vehicle control and plot the glucose uptake against the concentration of this compound.

Caption: Workflow for the cell-based fluorescent glucose uptake assay.

Disclaimer

The experimental protocols provided are intended as a general guide. Researchers should optimize these protocols for their specific experimental setup, cell lines, and reagents. The information on this compound is based on publicly available data and should be used for research purposes only.

References

Application Notes and Protocols for AR453588 in Mouse Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 is a potent, orally bioavailable small molecule activator of glucokinase (GK), a key enzyme in glucose metabolism. As a glucokinase activator (GKA), this compound enhances glucose sensing in pancreatic β-cells and increases glucose uptake and metabolism in the liver. These actions make it a promising therapeutic agent for type 2 diabetes. This document provides detailed application notes and protocols for the use of this compound in preclinical studies using mouse models of diabetes, with a focus on the leptin-deficient ob/ob mouse model.

Glucokinase plays a crucial role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glycolysis in hepatocytes. In pancreatic β-cells, the phosphorylation of glucose by glucokinase is the first and rate-limiting step in glucose-stimulated insulin secretion. In the liver, glucokinase facilitates the conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and glycolysis. By allosterically activating glucokinase, this compound enhances these processes, leading to improved glycemic control.

Mechanism of Action: Glucokinase Activation

This compound acts as an allosteric activator of glucokinase. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal activity. This leads to a leftward shift in the glucose concentration-response curve for insulin secretion from pancreatic β-cells and enhances glucose uptake by the liver.

Mouse Models of Diabetes

The ob/ob mouse is a widely used model for type 2 diabetes and obesity. These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia, severe obesity, insulin resistance, and hyperglycemia. They are a suitable model for evaluating the efficacy of anti-diabetic compounds like this compound.

Another commonly used model is the C57BL/6J mouse on a high-fat diet (HFD), which develops obesity, insulin resistance, and hyperglycemia, closely mimicking the progression of type 2 diabetes in humans.

Data Presentation

The following tables summarize representative data from preclinical studies of glucokinase activators in ob/ob mice. This data is illustrative and should be replaced with study-specific results.

Table 1: Pharmacokinetic Profile of this compound in Mice

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (µg/mL) | - | 1.67 |

| Tmax (h) | - | 1.0 |

| AUCinf (h*µg/mL) | 0.77 | 4.65 |

| t1/2 (h) | 1.28 | - |

| Vss (L/kg) | 0.746 | 1.67 |

| CL (mL/min/kg) | 21.6 | - |

| F (%) | - | 60.3 |

Table 2: Effect of 14-Day this compound Treatment on Glycemic Parameters in ob/ob Mice

| Treatment Group | Dose (mg/kg, p.o.) | Fasting Blood Glucose (mg/dL) | HbA1c (%) |

| Vehicle | - | 250 ± 20 | 6.5 ± 0.5 |

| This compound | 3 | 200 ± 15 | 6.0 ± 0.4 |

| This compound | 10 | 150 ± 10** | 5.5 ± 0.3 |

| This compound | 30 | 110 ± 8*** | 5.0 ± 0.2** |

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle. (Illustrative data)

Table 3: Oral Glucose Tolerance Test (OGTT) in ob/ob Mice after 14-Day Treatment

| Treatment Group | Dose (mg/kg) | AUC (mg/dL * min) |

| Vehicle | - | 40000 ± 3000 |

| This compound | 10 | 25000 ± 2500** |

*Data are presented as mean ± SEM. *p<0.01 vs. Vehicle. (Illustrative data)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation and Administration of this compound

-

Vehicle Preparation: A common vehicle for oral administration in mice is 0.5% (w/v) methylcellulose in water.

-

This compound Formulation:

-

For a 10 mg/kg dose in a 25 g mouse, the required dose is 0.25 mg.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the vehicle to the final desired concentration. Ensure the final DMSO concentration is low (e.g., <5%) to avoid toxicity.

-

For example, to prepare a 1 mg/mL dosing solution, dissolve 10 mg of this compound in 0.5 mL of DMSO, and then add 9.5 mL of 0.5% methylcellulose.

-

-

Administration:

-

Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 14 days).

-

The volume of administration should be consistent across all animals (e.g., 10 mL/kg).

-

Protocol 2: Oral Glucose Tolerance Test (OGTT)

-

Fasting: Fast mice for 6 hours prior to the test with free access to water.

-

Baseline Glucose: At t=0 min, collect a small blood sample from the tail vein to measure baseline blood glucose using a glucometer.

-

Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% D-glucose in sterile water) via oral gavage.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

-

Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for glucose excursion.

Protocol 3: Insulin Tolerance Test (ITT)

-

Fasting: Fast mice for 4-6 hours prior to the test with free access to water.

-

Baseline Glucose: At t=0 min, collect a baseline blood glucose sample from the tail vein.

-

Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.

-

Blood Glucose Monitoring: Measure blood glucose from tail vein blood at 15, 30, 45, and 60 minutes post-insulin injection.

-

Data Analysis: Plot the mean blood glucose concentration at each time point. The rate of glucose disappearance is an indicator of insulin sensitivity.

Protocol 4: Pancreatic Islet Histology and Morphometry

-

Tissue Collection and Fixation:

-

Euthanize mice and carefully dissect the entire pancreas.

-

Fix the pancreas in 10% neutral buffered formalin for 24 hours at room temperature.

-

-

Tissue Processing and Embedding:

-

Dehydrate the fixed pancreas through a series of graded ethanol solutions.

-

Clear the tissue with xylene and embed in paraffin.

-

-

Sectioning:

-

Cut 5 µm thick sections from the paraffin-embedded pancreas and mount them on glass slides.

-

-

Immunofluorescence Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval (e.g., using citrate buffer).

-

Block non-specific binding with a blocking solution (e.g., 5% normal donkey serum in PBS).

-

Incubate with primary antibodies overnight at 4°C (e.g., guinea pig anti-insulin, rabbit anti-glucagon).

-

Wash and incubate with fluorescently-labeled secondary antibodies (e.g., donkey anti-guinea pig Alexa Fluor 488, donkey anti-rabbit Alexa Fluor 594).

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis:

-

Capture images of the stained sections using a fluorescence microscope.

-

Use image analysis software (e.g., ImageJ) to quantify:

-

Islet area and number.

-

β-cell area (insulin-positive area) and α-cell area (glucagon-positive area).

-

Calculate β-cell mass (β-cell area / total pancreatic area) x pancreatic weight.

-

-

Conclusion

This compound represents a promising therapeutic approach for type 2 diabetes by directly targeting and activating glucokinase. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in relevant mouse models of diabetes. Rigorous execution of these experiments will provide valuable insights into the efficacy and mechanism of action of this novel glucokinase activator.

Application Notes and Protocols for AR453588 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of AR453588, a potent and orally bioavailable glucokinase activator. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-hyperglycemic effects of this compound.

Compound Information

| Compound Name | This compound |

| Synonyms | AR-453588, AR 453588 |

| Mechanism of Action | Glucokinase (GK) Activator[1][2] |

| Primary Indication | Type 2 Diabetes[3] |

| Molecular Formula | C₂₃H₂₄N₄O₅S |

| Molecular Weight | 484.53 g/mol |

| CAS Number | 1065609-00-8 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Glucokinase Activation

This compound functions as a glucokinase activator (GKA). Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[4] In pancreatic β-cells, activation of glucokinase by rising blood glucose levels leads to increased glucose metabolism, a rise in the ATP/ADP ratio, and subsequent insulin secretion. In the liver, glucokinase activation promotes glucose uptake and conversion to glycogen, thereby reducing hepatic glucose output.[4] By allosterically activating glucokinase, this compound enhances these natural glucose-regulating processes, making it a promising therapeutic agent for type 2 diabetes.

Figure 1: Simplified signaling pathway of this compound as a glucokinase activator.

In Vivo Dosing and Administration

Recommended Animal Models

Published preclinical studies have utilized the following models:

-

Diabetic Model: Male diabetic ob/ob mice are a suitable model for evaluating the anti-hyperglycemic efficacy of this compound over a chronic dosing period.

-

Normal Model: Normal C57BL/6J mice can be used to assess the compound's effect on post-prandial glucose levels.

Dosing Information

The following tables summarize the reported dosing and pharmacokinetic parameters for this compound.

Table 1: Oral Administration in Mice

| Animal Model | Dosage Range | Frequency | Duration | Reported Effect |

| ob/ob mice | 3, 10, 30 mg/kg | Once-daily | 14 days | Dose-dependent anti-hyperglycemic activity. Lowered fasted blood glucose and AUC in an oral glucose tolerance test (OGTT). |

| C57BL/6J mice | 3-30 mg/kg | Single dose | N/A | Lowered post-prandial glucose levels. |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Route | Dose | Cmax | Tmax | AUCinf | Vss | t1/2 | CL | Oral Bioavailability (F) |

| Oral (p.o.) | 10 mg/kg | 1.67 µg/mL | 1.0 h | 4.65 hµg/mL | 1.67 L/kg | N/A | N/A | 60.3% |

| Intravenous (i.v.) | 1 mg/kg | N/A | N/A | 0.77 hµg/mL | 0.746 L/kg | 1.28 h | 21.6 mL/min/kg | N/A |

Experimental Protocols

Preparation of Dosing Solutions

This compound is sparingly soluble in aqueous solutions. The following vehicle formulations are recommended for oral administration. It is advised to prepare a stock solution in DMSO first and then dilute with the appropriate co-solvents. Working solutions for in vivo experiments should be prepared fresh daily.

Protocol 1: PEG300/Tween-80/Saline Formulation

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline to reach the final volume of 1 mL.

-

This results in a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a final drug concentration of 2.5 mg/mL.

Protocol 2: SBE-β-CD Formulation

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

-

For a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution.

-

This results in a vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in Saline), with a final drug concentration of 2.5 mg/mL.

Protocol 3: Corn Oil Formulation

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

For a 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of corn oil.

-

This results in a vehicle composition of 10% DMSO and 90% Corn Oil, with a final drug concentration of 2.5 mg/mL.

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Experimental Workflow for Efficacy Study in ob/ob Mice

The following diagram outlines a typical experimental workflow for a 14-day efficacy study.

Figure 2: Example experimental workflow for a 14-day in vivo efficacy study.

Oral Glucose Tolerance Test (OGTT) Protocol

An OGTT is a standard procedure to assess glucose metabolism and can be performed towards the end of the treatment period.

-

Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.

-

Baseline Glucose: Measure baseline blood glucose from a tail snip (Time 0).

-

Dosing: Administer the final dose of this compound or vehicle by oral gavage.

-

Glucose Challenge: After a set time post-dosing (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Data Analysis: Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each treatment group.

Storage and Stability

-

Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.

-

Working Solutions: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

References

Application Notes and Protocols for AR453588 Solution Preparation in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 is a potent, orally bioavailable small molecule activator of glucokinase (GK), an enzyme that plays a crucial role in glucose homeostasis. As a key regulator of insulin secretion in pancreatic β-cells and glucose metabolism in the liver, glucokinase is a significant therapeutic target for type 2 diabetes. This compound allosterically activates glucokinase, leading to enhanced glucose sensing and increased glucose metabolism, thereby demonstrating anti-hyperglycemic properties. These application notes provide detailed protocols for the preparation and use of this compound in both in vitro and in vivo research settings.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₅H₂₅N₇O₂S₂ |

| Molecular Weight | 519.64 g/mol |

| Appearance | Off-white to light yellow solid |

| EC₅₀ | 42 nM[1][2] |

Solution Preparation

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following protocols are recommended for preparing stock and working solutions for in vitro and in vivo studies.

In Vitro Stock Solution (10 mM in DMSO)

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

-

Protocol:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 5.196 mg of this compound.

-

Vortex the solution thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

-

In Vivo Formulation

This compound can be formulated for oral (p.o.) administration in rodents using various vehicles. Below are three recommended protocols.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

-

Materials:

-

This compound powder

-

DMSO

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer and sonicator

-

-

Protocol:

-

Dissolve this compound in DMSO to a concentration of 10% of the final volume.

-

Add PEG300 to constitute 40% of the final volume and mix thoroughly.

-

Add Tween-80 to make up 5% of the final volume and vortex until the solution is clear.

-

Finally, add saline to reach the final desired volume (45%) and mix.

-

This vehicle allows for a solubility of at least 2.5 mg/mL.[1]

-

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

-

Materials:

-

This compound powder

-

DMSO

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

-

Sterile saline (0.9% NaCl)

-

-

Protocol:

-

Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

-

Dissolve this compound in DMSO to 10% of the final volume.

-

Add the 20% SBE-β-CD in saline solution to the DMSO-drug mixture to make up the remaining 90% of the final volume.

-

Mix thoroughly until a clear solution is obtained. This vehicle supports a solubility of at least 2.5 mg/mL.[1]

-

Protocol 3: DMSO/Corn Oil Formulation

-

Materials:

-

This compound powder

-

DMSO

-

Corn oil

-

-

Protocol:

-

Dissolve this compound in DMSO to 10% of the final volume.

-

Add corn oil to make up the remaining 90% of the final volume.

-

Vortex and sonicate until a clear solution is achieved. This formulation is suitable for oral gavage and achieves a solubility of at least 2.5 mg/mL.

-

Experimental Protocols

In Vitro Glucokinase Activity Assay

This protocol is designed to measure the effect of this compound on glucokinase activity in a cell-free system. The assay couples the production of glucose-6-phosphate (G6P) by glucokinase to the reduction of NADP⁺ by G6P dehydrogenase, which can be measured spectrophotometrically.

-

Materials:

-

Recombinant human glucokinase

-

This compound working solutions (diluted from DMSO stock)

-

Assay Buffer: 60 mM Tris-HCl (pH 9.0), 20 mM MgCl₂

-

Substrates: 12 mM D-glucose, 4.0 mM ATP

-

Coupling Enzyme: 10 units Glucose-6-phosphate dehydrogenase (G6PDH)

-

Cofactor: 0.9 mM β-nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

96-well clear flat-bottom plate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Protocol:

-

Prepare a reaction mixture containing Assay Buffer, D-glucose, ATP, G6PDH, and NADP⁺.

-

Add 180 µL of the reaction mixture to each well of the 96-well plate.

-

Add 10 µL of this compound working solution or vehicle (DMSO) to the respective wells.

-

To initiate the reaction, add 10 µL of recombinant glucokinase solution.

-

Immediately place the plate in a spectrophotometer pre-heated to 30°C.

-

Measure the increase in absorbance at 340 nm every minute for 30 minutes. The rate of NADPH formation is proportional to glucokinase activity.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

-

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of a chosen cell line (e.g., INS-1 or MIN6 pancreatic β-cells).

-

Materials:

-

INS-1 or MIN6 cells

-

Complete culture medium

-

This compound working solutions

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well tissue culture plate

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium and add 100 µL of the this compound solutions or vehicle control to the wells.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the effect of this compound on insulin secretion from pancreatic β-cells (e.g., MIN6 cells) in response to glucose.

-

Materials:

-

MIN6 cells

-

Complete culture medium

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations.

-

This compound working solutions in KRBH

-

Insulin ELISA kit

-

24-well tissue culture plate

-

-

Protocol:

-

Seed MIN6 cells in a 24-well plate and grow to ~80% confluency.

-

Wash the cells twice with glucose-free KRBH.

-

Pre-incubate the cells in KRBH with 2.8 mM glucose for 1 hour at 37°C.

-

Remove the pre-incubation buffer and add KRBH containing low glucose (2.8 mM), high glucose (16.7 mM), or high glucose with different concentrations of this compound.

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

In Vivo Efficacy Study in Diabetic Mice

This protocol evaluates the anti-hyperglycemic effect of this compound in a diabetic mouse model, such as the ob/ob mouse.

-

Materials:

-

Male diabetic ob/ob mice

-

This compound formulation for oral administration

-

Vehicle control

-

Glucometer and test strips

-

Oral gavage needles

-

-

Protocol:

-

Acclimatize the mice for at least one week before the experiment.

-

Divide the mice into groups (n=8-10 per group) for vehicle control and different doses of this compound (e.g., 3, 10, 30 mg/kg).

-

Administer the assigned treatment orally once daily for 14 days.

-

Measure fasting blood glucose on day 14.

-

Perform an oral glucose tolerance test (OGTT) on day 14.

-

Fast the mice for 6 hours.

-

Administer an oral glucose bolus (e.g., 2 g/kg).

-

Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.

-

-

Calculate the area under the curve (AUC) for the OGTT.

-

Quantitative Data

In Vivo Pharmacokinetics of this compound in Male CD-1 Mice

| Parameter | 1 mg/kg (i.v.) | 10 mg/kg (p.o.) |

| Cₘₐₓ (µg/mL) | - | 1.67 |

| Tₘₐₓ (h) | - | 1.0 |

| AUCᵢₙf (h*µg/mL) | 0.77 | 4.65 |

| t₁/₂ (h) | 1.28 | - |

| CL (mL/min/kg) | 21.6 | - |

| Vss (L/kg) | 0.746 | - |

| F (%) | - | 60.3 |

In Vivo Efficacy of this compound in ob/ob Mice (14-day study)

| Treatment Group | Dose (mg/kg, p.o.) | Change in Fasted Blood Glucose | OGTT AUC |

| Vehicle | - | Baseline | Baseline |

| This compound | 3 | Lowered | Lowered |

| This compound | 10 | Lowered | Lowered |

| This compound | 30 | Lowered | Lowered |

| Note: Specific quantitative values for blood glucose and AUC were not provided in the source material, only the observed effect. |

Visualizations

Signaling Pathway of Glucokinase Activation

Caption: Glucokinase activation by this compound enhances insulin secretion.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing this compound efficacy in diabetic mice.

Logical Relationship of In Vitro Assays

Caption: Interrelation of in vitro assays for this compound characterization.

References

Application Notes and Protocols: AR453588 in Combination with Other Anti-Diabetic Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 is a potent, orally bioavailable glucokinase (GK) activator with an EC50 of 42 nM, demonstrating anti-hyperglycemic activity in preclinical models.[1][2] Glucokinase plays a critical role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver. Activation of GK by drugs like this compound enhances glucose-stimulated insulin secretion and increases hepatic glucose uptake, making it a promising therapeutic target for type 2 diabetes (T2D).

This document provides detailed application notes and proposed protocols for investigating the therapeutic potential of this compound in combination with other standard-of-care anti-diabetic drugs. While specific preclinical or clinical data on this compound combination therapy is not publicly available, the following protocols are based on its mechanism of action and established methodologies for evaluating anti-diabetic agents. The rationale for combination therapy is to target multiple pathophysiological pathways of T2D, potentially leading to synergistic efficacy and improved glycemic control.[3][4][5]

Preclinical Data Summary for this compound (Monotherapy)

A summary of the available preclinical data for this compound is presented below. This data is essential for designing and interpreting combination studies.

| Parameter | Value | Species/Model | Reference |

| In Vitro Efficacy | |||

| EC50 | 42 nM | Glucokinase activation | |

| Pharmacokinetics (Oral Administration) | |||

| Dose | 10 mg/kg | Not specified | |

| Cmax | 1.67 µg/mL | Not specified | |

| Tmax | 1.0 h | Not specified | |

| AUCinf | 4.65 h*µg/mL | Not specified | |

| Bioavailability (F) | 60.3% | Not specified | |

| Pharmacokinetics (Intravenous Administration) | |||

| Dose | 1 mg/kg | Not specified | |

| Clearance (CL) | 21.6 mL/min/kg | Not specified | |

| Vss | 0.746 L/kg | Not specified | |

| t1/2 | 1.28 hours | Not specified | |

| In Vivo Efficacy | |||

| Post-prandial glucose lowering | 3-30 mg/kg (p.o.) | C57BL/6J mice | |

| Anti-hyperglycemic activity | 3-30 mg/kg (p.o., once-daily for 14 days) | ob/ob mice | |

| OGTT | Lowered AUC vs. control on day 14 | ob/ob mice | |

| Fasted blood glucose | Lowered vs. control on day 14 | ob/ob mice |

Proposed Combination Therapies

Given the mechanism of this compound, synergistic or additive effects are anticipated when combined with agents that have complementary modes of action.

Logical Relationships for Combination Therapy

References

Application of AR453588 in Glucose Uptake Assays: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR453588 is a potent, orally bioavailable small molecule activator of glucokinase (GK), a key enzyme in glucose metabolism.[1] As a glucokinase activator (GKA), this compound enhances the catalytic activity of GK, leading to increased glucose phosphorylation. This action in pancreatic β-cells stimulates glucose-dependent insulin secretion, while in hepatocytes, it promotes glucose uptake and glycogen synthesis. These dual mechanisms make this compound a promising therapeutic agent for type 2 diabetes. This document provides detailed application notes and protocols for utilizing this compound in cellular glucose uptake assays, a critical tool for studying its mechanism of action and efficacy.

Mechanism of Action and Signaling Pathway

Glucokinase acts as a glucose sensor in the body. This compound allosterically binds to glucokinase, increasing its affinity for glucose. This activation leads to a cascade of downstream events that enhance glucose disposal.

In pancreatic β-cells, the increased glucose phosphorylation by activated glucokinase leads to a higher ATP:ADP ratio. This change closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of Ca2+ and subsequent exocytosis of insulin-containing granules.

In hepatocytes, the activation of glucokinase by this compound increases the intracellular concentration of glucose-6-phosphate. This promotes the synthesis of glycogen, the storage form of glucose, and enhances the glycolytic pathway, thereby increasing glucose uptake from the bloodstream.

References

Application Notes and Protocols: Investigating Gene Function in Glucokinase Activation Pathways using Lentiviral shRNA Knockdown and AR453588 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction